molecular formula C16H16N4O2S B2916999 1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795421-45-2

1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2916999
CAS RN: 1795421-45-2
M. Wt: 328.39
InChI Key: RPXGUXRRGALTSC-UHFFFAOYSA-N
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Description

1-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Organocatalysis

A derivative, "(S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine", demonstrates high catalytic activity towards the direct asymmetric Michael reaction of cyclohexanone and nitroolefins. This reaction can be performed on water without any additives, showing significant efficiency and stereoselectivity, producing adducts with high yields and enantiomeric excess (ee) (Syu, Kao, & Lin, 2010).

Metal-Organic Frameworks (MOFs) and DNA Interaction

Novel naphthalene-sulfonyl-triazole ligands have been designed for DNA interaction, leading to the synthesis of copper complexes with varying nuclearity. These complexes exhibit distinct DNA binding and cleavage capabilities, with significant implications for understanding DNA-metal interactions and potential applications in gene therapy and molecular biology (Hernández‐Gil et al., 2013).

Polymer Science

A novel monomer containing a triazole and naphthalene ring has been synthesized for polymer science applications. The reversible addition-fragmentation chain transfer (RAFT) polymerization of this monomer results in polymers with potential applications in materials science, particularly due to their coordination with rare earth ions and the resulting fluorescence properties (Jin et al., 2008).

Antimicrobial and Antifungal Agents

Derivatives of 1,2,3-triazole have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents. Their structure-activity relationships have been explored to understand the mechanism behind their efficacy (Grassberger, Turnowsky, & Hildebrandt, 1984).

Electronic Materials

Synthesis of the novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system and related compounds highlights their application in the development of electronic materials, such as for use in organic field-effect transistors (OFETs) (Osyanin, Osipov, & Klimochkin, 2012).

Safety and Hazards

Naphthalenes, which are part of the compound, are benzenoid aromatic compounds having a skeleton composed of two ortho-fused benzene rings . They may pose certain health risks, but without specific information on this compound, it’s difficult to provide a detailed safety profile.

properties

IUPAC Name

1-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-13-4-1-2-6-15(13)16)19-10-8-14(12-19)20-11-9-17-18-20/h1-7,9,11,14H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXGUXRRGALTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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